2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Description
This compound belongs to the thiazolidinone class of heterocyclic molecules, characterized by a 1,3-thiazolidine-2,4-dione core substituted with a (5Z)-3-fluorobenzylidene group at position 5 and an acetamide side chain linked to a 3-(1H-imidazol-1-yl)propyl moiety. Its molecular formula is C₁₉H₁₇FN₄O₃S, with a calculated molecular weight of 424.43 g/mol. The Z-configuration of the benzylidene group is critical for its structural and electronic properties, influencing biological interactions.
Properties
Molecular Formula |
C18H17FN4O3S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C18H17FN4O3S/c19-14-4-1-3-13(9-14)10-15-17(25)23(18(26)27-15)11-16(24)21-5-2-7-22-8-6-20-12-22/h1,3-4,6,8-10,12H,2,5,7,11H2,(H,21,24)/b15-10- |
InChI Key |
AEJXWMQKDRNQHU-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidinone ring.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced through a condensation reaction with an appropriate aldehyde.
Attachment of the Imidazole Moiety: The final step involves the coupling of the imidazole group to the thiazolidinone core via a propyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a ligand for binding studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key structural analogs are compared below based on substituents, synthesis routes, and reported bioactivities:
Notes:
- Fluorine vs. Chlorine Substituents : The 3-fluoro group in the target compound may enhance metabolic stability and bioavailability compared to the 3-chloro analog due to fluorine’s electronegativity and smaller atomic radius .
Key Research Findings and Gaps
Fluorine’s Role: Fluorinated thiazolidinones often exhibit superior pharmacokinetics compared to chloro or non-halogenated analogs, but direct comparative studies for this compound are lacking .
Biological Activity
The compound 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure comprises a thiazolidine ring, a fluorobenzylidene group, and an imidazolyl propyl side chain. Its molecular formula is , with a molecular weight of approximately 400.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN2O4S |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide |
| InChI Key | LSEQEPNTQQMTMN-BOPFTXTBSA-N |
Biological Activity Overview
Research indicates that compounds similar to 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide exhibit significant biological activities:
- Anticancer Activity : Thiazolidine derivatives have been shown to inhibit topoisomerases, which are critical enzymes in DNA replication and transcription. For instance, studies demonstrate that certain derivatives induce apoptosis in cancer cells by triggering intrinsic apoptotic pathways through cytochrome c release .
- Antimicrobial Properties : The presence of fluorinated aromatic groups is known to enhance the lipophilicity of compounds, potentially increasing their efficacy against various microbial strains.
The mechanism of action for this compound likely involves:
- Interaction with Enzymes : The fluorobenzylidene moiety may interact with hydrophobic pockets in target proteins or enzymes, altering their activity. The imidazole group can serve as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.
- Induction of Apoptosis : Evidence suggests that the compound can induce cell death in cancer cells by activating apoptotic pathways. For example, studies have shown that thiazolidine derivatives can lead to significant cytotoxic effects on MCF-7 breast cancer cells .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Thiazolidine Derivatives : A recent study demonstrated that thiazolidine derivatives inhibited human topoisomerases I and II. Compound 7e from this study was particularly effective in inducing apoptosis in MCF-7 cells at low concentrations (IC50 values around 0.97 ± 0.1 µM) .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various thiazolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, suggesting potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
